molecular formula C12H16O4 B14888948 Ethyl 3,5-dimethoxy-4-methylbenzoate

Ethyl 3,5-dimethoxy-4-methylbenzoate

Cat. No.: B14888948
M. Wt: 224.25 g/mol
InChI Key: CDUBXHQKWFDMED-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethoxy-4-methylbenzoate is an organic compound with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It is a derivative of benzoic acid, specifically an ester formed by the reaction of 3,5-dimethoxy-4-methylbenzoic acid with ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,5-dimethoxy-4-methylbenzoate typically involves the esterification of 3,5-dimethoxy-4-methylbenzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethoxy-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3,5-dimethoxy-4-methylbenzoic acid.

    Reduction: 3,5-dimethoxy-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3,5-dimethoxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethoxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed to modulate biochemical processes through its functional groups .

Comparison with Similar Compounds

Ethyl 3,5-dimethoxy-4-methylbenzoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

ethyl 3,5-dimethoxy-4-methylbenzoate

InChI

InChI=1S/C12H16O4/c1-5-16-12(13)9-6-10(14-3)8(2)11(7-9)15-4/h6-7H,5H2,1-4H3

InChI Key

CDUBXHQKWFDMED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)C)OC

Origin of Product

United States

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